2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid
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Overview
Description
2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . These methods involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.
For the specific synthesis of this compound, the quinoline core is first functionalized with a sulfonyl group, followed by the introduction of the 2-methylpropyl group. The final step involves the attachment of the acetic acid moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety yields quinoline N-oxide, while reduction of the sulfonyl group can produce sulfinyl or sulfide derivatives.
Scientific Research Applications
2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial activities.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to antimicrobial or antimalarial effects . Additionally, the sulfonyl group can interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Propyl quinoline: Known for its antileishmanial activity.
2-(3-Methyloxiran-2-yl)quinoline: Exhibits antiprotozoal activity.
Uniqueness
2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is unique due to the presence of both the quinoline and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives.
Properties
IUPAC Name |
2-[2-methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)9-18(10-15(19)20)23(21,22)14-6-4-5-13-7-12(3)8-17-16(13)14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECBNEKOZUFRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(CC(C)C)CC(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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